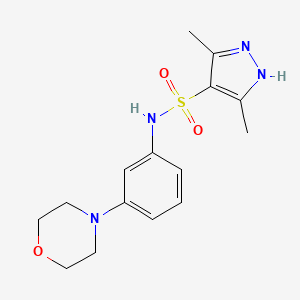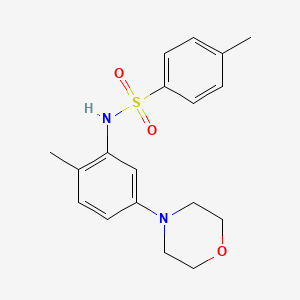
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one exerts its pharmacological effects by selectively inhibiting this compound, an enzyme that phosphorylates and regulates various proteins involved in cell signaling and metabolism. By inhibiting this compound, this compound can modulate the activity of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. In addition, this compound has been implicated in the pathophysiology of various diseases such as cancer, Alzheimer's disease, and diabetes, making it an attractive therapeutic target.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been implicated in the formation of neurofibrillary tangles, and inhibitors such as this compound have been shown to reduce the accumulation of these tangles in animal models. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. In bipolar disorder research, this compound has been implicated in the regulation of mood and circadian rhythms, and inhibitors such as this compound have been shown to have mood-stabilizing effects in animal models.
実験室実験の利点と制限
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for this compound, which allows for precise modulation of downstream signaling pathways. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. However, one limitation is its potential off-target effects on other kinases and signaling pathways, which may complicate the interpretation of experimental results. Another limitation is its relatively low water solubility, which may require the use of organic solvents for in vitro experiments.
将来の方向性
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has several potential future directions for research. One direction is the development of more potent and selective this compound inhibitors for therapeutic applications in various diseases. Another direction is the investigation of the role of this compound in other cellular processes such as autophagy and DNA damage response. Additionally, the use of this compound as a chemical probe for studying this compound signaling pathways in various cellular contexts may provide valuable insights into the molecular mechanisms underlying disease pathogenesis.
合成法
The synthesis of 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one involves the reaction of 2-methyl-2,3-dihydro-1H-indole-1-carboxylic acid with 2-bromo-3-pyridinylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield the final product.
科学的研究の応用
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been extensively investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway, which is known to be dysregulated in many types of cancer. In Alzheimer's disease research, this compound has been identified as a potential therapeutic target, and inhibitors such as this compound have been shown to improve cognitive function in animal models of the disease. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In bipolar disorder research, this compound has been implicated in the pathophysiology of the disease, and inhibitors such as this compound have been shown to have mood-stabilizing effects in animal models.
特性
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-12-14-6-2-3-8-16(14)19(13)17(20)10-9-15-7-4-5-11-18-15/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBOFPRXNRLBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B6638587.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6638598.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)



![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)

![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)


